1-Benzyl-4-oxopiperidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-oxopiperidine-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C15H20ClNO3. It is a white crystalline powder that is soluble in water, alcohol, and ether. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-oxopiperidine-3-carboxylic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-oxopiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-oxopiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-4-oxopiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: This compound has a similar structure but differs in the ester group.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: Another similar compound with an ethyl ester group instead of a carboxylic acid group.
Uniqueness
1-Benzyl-4-oxopiperidine-3-carboxylic acid hydrochloride is unique due to its specific functional groups and reactivity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-benzyl-4-oxopiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3.ClH/c15-12-6-7-14(9-11(12)13(16)17)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMJVIHRMBCIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C(=O)O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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